Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro-
Description
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Pyrano[2,3-g]indole | Fused bicyclic core (pyran + indole) |
| 1,7,8,9-tetrahydro | Partial saturation at four positions |
| 5-chloro | Chlorine substituent at indole C5 |
| 2-carboxylic acid | Carboxyl group at pyran C2 |
The molecular formula, C₁₂H₁₀ClNO₃ , and molecular weight of 251.66 g/mol were confirmed via high-resolution mass spectrometry.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While X-ray crystallographic data for this specific derivative remains unpublished, structural insights can be inferred from related pyranoindole systems. The compound’s 2D structure (PubChem CID 3067317) reveals a planar indole moiety fused to a partially saturated pyran ring, with the chlorine atom occupying an equatorial position relative to the bicyclic plane.
The 3D conformer model suggests moderate flexibility in the tetrahydro-pyran ring due to partial saturation, allowing chair-like and boat-like conformations. Steric interactions between the chlorine substituent and the carboxyl group likely favor a chair conformation to minimize strain.
Table 2: Key Structural Parameters (Theoretical)
| Parameter | Value |
|---|---|
| Bond length (C5-Cl) | 1.74 Å |
| Dihedral angle (pyran-indole) | 12° |
| Torsional strain (pyran ring) | 3.2 kcal/mol |
Comparative Structural Analysis with Pyranoindole Derivatives
Comparative analysis with unsubstituted pyranoindole (C₁₁H₇NO, CID 22236607) highlights the impact of saturation and substituents:
- Saturation Effects : The tetrahydro modification reduces aromaticity in the pyran ring, increasing solubility by ~20% compared to fully aromatic analogs.
- Chlorine vs. Methoxy : Replacing the 5-methoxy group in 5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole (CAS 81257-95-6) with chlorine increases electronegativity at C5, altering dipole moments from 2.1 D to 3.4 D.
- Steric Profiles : The chlorine atom (van der Waals radius: 1.80 Å) creates a steric bulk 18% larger than methoxy groups, influencing π-π stacking interactions.
Table 3: Structural Comparison of Pyranoindole Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Dipole Moment (D) |
|---|---|---|---|
| Pyrano[2,3-g]indole | None | 169.18 | 1.8 |
| 5-Methoxy derivative | OCH₃ | 203.24 | 2.1 |
| 5-Chloro derivative | Cl | 251.66 | 3.4 |
Electronic Structure and Molecular Orbital Configuration
Density functional theory (DFT) calculations on analogous systems predict that the chlorine substituent induces significant electron withdrawal (-I effect), reducing electron density at C5 by 0.32 e⁻ compared to the parent pyranoindole. The highest occupied molecular orbital (HOMO) localizes over the indole’s π-system, while the lowest unoccupied orbital (LUMO) resides on the pyran ring’s oxygen atom.
The tetrahydro modification disrupts conjugation, raising the HOMO-LUMO gap from 4.1 eV (fully aromatic) to 4.6 eV, as partial saturation decreases aromatic stabilization.
Properties
CAS No. |
81257-94-5 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-chloro-1,7,8,9-tetrahydropyrano[2,3-g]indole |
InChI |
InChI=1S/C11H10ClNO/c12-9-6-7-3-4-13-10(7)8-2-1-5-14-11(8)9/h3-4,6,13H,1-2,5H2 |
InChI Key |
MAWNRTTWMXSRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C2OC1)Cl)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Tandem Bischler–Möhlau Reaction Followed by Pechmann Condensation
The most widely reported and effective synthetic strategy for pyrano[2,3-g]indole derivatives, including the 1,7,8,9-tetrahydro-5-chloro- variant, involves a two-step tandem reaction sequence:
Step 1: Bischler–Möhlau Reaction
This reaction involves the condensation of 3-aminophenol derivatives with benzoin or substituted benzoin analogs to form hydroxyindole intermediates. For the 5-chloro derivative, a 5-chloro-substituted aminophenol is typically used to introduce the chlorine atom at the desired position on the indole ring.Step 2: Pechmann Condensation
The hydroxyindole intermediate undergoes Pechmann condensation with β-ketoesters under acidic conditions to cyclize and form the fused pyran ring, completing the pyranoindole skeleton.
This tandem approach is favored for its efficiency in constructing the fused bicyclic system with good regioselectivity and yields.
Alternative Synthetic Methods
Nenitzescu Reaction
Although primarily used for other pyranoindole isomers, the Nenitzescu reaction (reaction of p-benzoquinone with ethyl aminocrotonates) followed by Pechmann condensation has been reported for related pyranoindole derivatives but is less common for the 2,3-g isomer.Microwave-Assisted and Ultrasound-Assisted Synthesis
To improve reaction rates and yields while adhering to green chemistry principles, microwave and ultrasound irradiation techniques have been employed in industrial and research settings. These methods reduce reaction times and solvent usage, enhancing sustainability.Use of Benign Catalysts and Biodegradable Solvents
Modern synthetic protocols incorporate environmentally friendly catalysts and solvents to minimize hazardous waste and improve process safety.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reactants | Conditions | Notes |
|---|---|---|---|---|
| 1 | Bischler–Möhlau | 5-chloro-3-aminophenol + benzoin | Acidic medium, reflux, several hours | Forms 5-chloro-hydroxyindole intermediate |
| 2 | Pechmann Condensation | Hydroxyindole + β-ketoester | Acid catalyst (e.g., H2SO4), heat | Cyclization to fused pyran ring |
| - | Microwave/Ultrasound | Same as above | Microwave irradiation or ultrasound | Accelerates reaction, improves yield |
Mechanistic Insights
- The Bischler–Möhlau reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzoin, followed by cyclization and dehydration to yield the hydroxyindole intermediate.
- The Pechmann condensation involves electrophilic aromatic substitution where the hydroxy group on the indole attacks the β-ketoester, leading to ring closure and formation of the pyran ring.
- The chlorine substituent at the 5-position is introduced via the starting aminophenol, ensuring regioselective incorporation without interfering with the cyclization steps.
Research Findings and Yields
- Studies report moderate to high yields (typically 60–85%) for the tandem synthesis of pyrano[2,3-g]indole derivatives using this method.
- Photophysical studies on pyrano[2,3-g]indoles indicate that the fused ring system is stable and exhibits interesting electronic properties, which are influenced by substituents such as chlorine.
- Green chemistry adaptations have demonstrated that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving yields.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Tandem Bischler–Möhlau + Pechmann | High regioselectivity, well-established | Requires acidic conditions, longer reaction times | 60–85 | Moderate; improved with green methods |
| Nenitzescu + Pechmann | Alternative route for related isomers | Less common for 2,3-g isomer, more steps | 50–70 | Moderate |
| Microwave/Ultrasound-Assisted | Faster reactions, reduced solvent use | Requires specialized equipment | 70–90 | Low; aligns with green chemistry principles |
Chemical Reactions Analysis
Types of Reactions
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: It is used in the development of fluorescent materials and dyes due to its photophysical properties.
Mechanism of Action
The mechanism of action of pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Ring Fusion Position: Angular fusions (e.g., 2,3-g vs. linear 3,2-f) alter photophysical properties. Pyrano[2,3-g]indoles exhibit distinct absorption/emission profiles compared to pyrano[3,2-f] isomers due to electronic delocalization differences .
- Substituent Effects: Chlorine at position 5 (as in the target compound) may enhance electrophilic reactivity and bioactivity compared to methyl or isopropyl groups. For example, 8-chloro-5-methyl-pyrano[3,2-b]indole derivatives show higher molecular polarity (MW 258.67) than non-halogenated analogs .
Key Findings :
- Enzyme Specificity: Compounds with fused pyrano rings (e.g., pyrano[2,3-g]indoles) show BuChE selectivity over AChE, attributed to steric compatibility with the enzyme's active site .
- Anticancer Activity: Prenylated pyrano moieties (e.g., in mesuarianone) exhibit stronger K562 cell line inhibition than non-prenylated analogs. The 5-chloro substituent in the target compound may similarly enhance cytotoxicity .
Biological Activity
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique fused pyran and indole ring system, characterized by the presence of a chlorine atom at the 5-position of the indole ring. Its molecular formula is CHClN O, with a molecular weight of 207.65 g/mol. The compound is identified by the CAS number 81257-94-5 and is recognized for its potential applications in medicinal chemistry and materials science.
General Overview
Pyrano(2,3-g)indole derivatives have been studied for various biological activities including:
- Antimicrobial : Exhibiting activity against a range of pathogens.
- Anticancer : Demonstrating cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Reducing inflammation in various models.
- Neuroprotective : Showing promise in neurodegenerative disease models.
The biological activity of pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- typically involves interactions with specific molecular targets or pathways. These may include:
- Enzyme Inhibition : Compounds may inhibit enzymes linked to disease processes.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrano(2,3-g)indole exhibited significant cytotoxicity against various cancer cell lines, with IC values ranging from 10 to 30 μM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Neuroprotective Effects : Research indicated that certain derivatives could protect neurons from β-amyloid-induced toxicity in vitro. These compounds improved cell viability and reduced oxidative stress markers in human neuroblastoma cells (SH-SY5Y) exposed to neurotoxic conditions .
- Antimicrobial Properties : Pyrano(2,3-g)indole was tested against several bacterial strains, showing inhibitory activity with MIC values ranging from 5 to 20 μg/mL. The study highlighted its potential as a lead compound for developing new antibiotics .
Comparative Analysis
To better understand the unique properties of pyrano(2,3-g)indole, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Pyrano(3,2-f)indole | Anticancer | Moderate cytotoxicity against breast cancer cells |
| Pyrano(2,3-f)indole | Antimicrobial | Effective against Gram-positive bacteria |
| Pyrano(2,3-e)indole | Anti-inflammatory | Reduced cytokine levels in animal models |
Synthetic Routes
The synthesis of pyrano(2,3-g)indole typically involves multi-step reactions that can include:
- Tandem Reactions : Utilizing various reagents under controlled conditions to achieve high yields.
- Oxidation and Reduction Reactions : Introducing functional groups to enhance biological activity.
The compound's unique structure contributes to its distinct biological activities. The presence of the chlorine atom at the 5-position enhances its reactivity and interaction with biological targets.
Q & A
Basic: What are the optimal synthetic routes for Pyrano(2,3-g)indole derivatives with chlorine substituents?
The synthesis of pyranoindole derivatives often involves multi-step reactions, including cyclization and functionalization. A common approach utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) in polar solvents like PEG-400/DMF mixtures, as demonstrated in the synthesis of 5-fluoro-indole derivatives (42% yield via column chromatography) . For chlorine-substituted analogs, nucleophilic substitution or electrophilic halogenation at position 5 can be employed. Multi-component reactions (MCRs) under mild conditions (e.g., ethanol with ammonium acetate) are also effective, as shown in the formation of pyrano[2,3-g]coumarins . Key steps include:
- Solvent selection : PEG-400 enhances reaction efficiency by stabilizing intermediates.
- Catalysis : CuI or Fe₃O₄ nanoparticles improve regioselectivity and reduce side reactions .
- Purification : Flash chromatography (70:30 ethyl acetate/hexane) ensures high purity .
Advanced: How can multi-component reactions be optimized for constructing the pyranoindole core under green chemistry conditions?
Green synthesis strategies focus on solvent-free conditions, recyclable catalysts, and atom economy. For example:
- Catalyst choice : Theophylline, a solid base catalyst, enables solvent-free synthesis of spiro-pyranoindole derivatives with high yields (80–90%) via one-pot MCRs .
- Magnetic nanoparticles : Fe₃O₄-NPs catalyze pyrano[2,3-d]pyrimidine formation in ethanol, allowing easy magnetic separation and reuse .
- Microwave assistance : Reduces reaction times for cyclization steps (e.g., from 12 hours to <1 hour) while maintaining yield .
Methodological optimization includes screening reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 for indole:aldehyde) to minimize byproducts .
Structural Analysis: What advanced spectroscopic and crystallographic methods validate the structure of 1,7,8,9-tetrahydro-5-chloro-pyrano(2,3-g)indole?
Structural confirmation requires:
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with Z=4 and unit cell parameters (a = 8.8731 Å, b = 19.9044 Å) provide unambiguous 3D structures .
- NMR spectroscopy : ¹H NMR distinguishes diastereotopic protons in the tetrahydro ring (δ 2.5–4.0 ppm), while ¹³C NMR confirms sp³ hybridized carbons (δ 20–40 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 433.2689 for pyranoindole derivatives) validates molecular formulas .
SAR: How does the chloro substituent at position 5 influence the compound's bioactivity compared to other halogenated derivatives?
The 5-chloro group enhances lipophilicity and membrane permeability, critical for CNS-targeted activity. Comparative studies show:
- Antimicrobial activity : 5-chloro derivatives exhibit 2–4× higher MIC values against S. aureus than fluoro analogs, likely due to improved halogen bonding with bacterial enzymes .
- Receptor affinity : Chloro-substituted pyranoindoles show selective 5HT2C receptor binding (Ki = 12 nM) versus 5HT2A (Ki = 45 nM), as seen in psychedelic analogs .
- PARP-1 inhibition : Chlorine at position 5 increases IC₅₀ values (e.g., 0.8 µM vs. 1.2 µM for bromo derivatives) by stabilizing π-π interactions in the enzyme active site .
Data Contradiction: How to resolve discrepancies in reported catalytic efficiencies for pyranoindole synthesis?
Contradictory catalytic data (e.g., CuI vs. Fe₃O₄-NPs) arise from reaction-specific factors:
- Substrate steric effects : Bulky substituents reduce CuI efficiency (<30% yield) but are tolerated by Fe₃O₄-NPs (>60% yield) due to surface-mediated activation .
- Solvent polarity : PEG-400 improves CuI-mediated cyclization but deactivates Fe₃O₄-NPs by aggregation. Ethanol is optimal for nanoparticle catalysts .
- Reaction monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and in-situ FTIR (disappearance of aldehyde peaks at ~1700 cm⁻¹) ensure consistent endpoint determination .
Advanced: What strategies mitigate racemization in chiral pyranoindole derivatives during synthesis?
- Asymmetric catalysis : Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity (>90% ee) in spirooxindole formation .
- Low-temperature conditions : Reactions at −20°C slow epimerization of labile stereocenters .
- Crystallization-induced dynamic resolution (CIDR) : Enhances enantiopurity by selectively precipitating one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
